molecular formula C22H22ClN3O2 B2968056 {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone CAS No. 1638709-07-5

{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone

Cat. No.: B2968056
CAS No.: 1638709-07-5
M. Wt: 395.89
InChI Key: LGGVBDKGKNMYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a quinoline derivative featuring a 6-chloro-substituted quinoline core, a (1-phenylethyl)amino group at position 4, and a morpholin-4-yl methanone moiety at position 3. The morpholine ring is often incorporated to enhance solubility and bioavailability, while chloro substituents may influence binding affinity and metabolic stability .

Properties

IUPAC Name

[6-chloro-4-(1-phenylethylamino)quinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O2/c1-15(16-5-3-2-4-6-16)25-21-18-13-17(23)7-8-20(18)24-14-19(21)22(27)26-9-11-28-12-10-26/h2-8,13-15H,9-12H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGVBDKGKNMYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone is a synthetic derivative of quinoline and morpholine, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone can be represented as follows:

C17H19ClN2O\text{C}_{17}\text{H}_{19}\text{ClN}_{2}\text{O}

This structure features a chloro substituent on the quinoline ring and a morpholine moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone exhibit anticancer properties . For instance, derivatives of quinoline have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: In Vitro Anticancer Activity

A study evaluated the cytotoxic effects of quinoline derivatives against several cancer cell lines. The results demonstrated that compounds with similar structures to {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone exhibited IC50 values ranging from 5 to 20 µM, indicating significant anticancer potential.

CompoundCell LineIC50 (µM)
Compound AHeLa10
Compound BMCF715
Compound CA5498

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties . Quinoline derivatives are known for their effectiveness against a range of bacterial strains.

Antibacterial Screening

In a comparative study, {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone showed moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus12
Escherichia coli10
Salmonella typhi15

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer progression and inflammation.

Acetylcholinesterase Inhibition

Research indicates that {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone acts as an acetylcholinesterase inhibitor , which may have implications for treating neurodegenerative diseases.

EnzymeIC50 (µM)
Acetylcholinesterase25

The biological activities of {6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone are attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline moiety can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Interaction : The morpholine group enhances binding affinity to target enzymes, leading to inhibition.
  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, promoting cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s structure is compared to analogous quinoline derivatives in Table 1. Key differences include:

  • Quinoline substituents: Chloro, methyl, or methoxy groups at positions 2, 4, or 4.
  • Amino side chains: Variations in alkyl/aryl groups (e.g., phenylethyl, methoxybenzyl).
  • Morpholine presence : Critical for solubility and target interaction in some analogs .

Table 1. Structural Comparison of Quinoline Derivatives

Compound Name Quinoline Substituents Amino Group Morpholinyl Group Biological Activity Reference
Target Compound 6-chloro, 4-[(1-phenylethyl)amino] (1-phenylethyl)amino Yes Not reported -
1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenyl-quinolin-3-yl}ethanone 6-chloro, 2-methoxy, 4-phenyl None No Unspecified
6-Chloro-2-methyl-3-(6-(4-(trifluoromethoxy)phenoxy)-pyridin-3-yl)quinolin-4(1H)-one 6-chloro, 2-methyl 4-oxo (quinolone) No Antimalarial
6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone 6-chloro (2-methoxybenzyl)amino Yes Unspecified
(3-fluoro-4-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}phenyl)(morpholin-4-yl)methanone Phenyl with fluoro and imidazo[1,2-a]pyrazin-8-ylamino Imidazo[1,2-a]pyrazin-8-ylamino Yes FGFR inhibitor (kinase target)
4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine 6-chloro, 2-pyrrolidin-1-yl None Yes (as substituent) Unclassified

Physicochemical Properties

  • Solubility: Morpholine-containing compounds (e.g., ) are hypothesized to exhibit improved aqueous solubility compared to non-morpholine analogs .

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